molecular formula C6H8N2O2 B1631950 1-Ethyl-1H-imidazole-5-carboxylic acid CAS No. 71925-11-6

1-Ethyl-1H-imidazole-5-carboxylic acid

Cat. No. B1631950
CAS RN: 71925-11-6
M. Wt: 140.14 g/mol
InChI Key: QXDVIFCTZBKLMY-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-5-carboxylic acid is a compound with the molecular weight of 140.14 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1H-imidazole-5-carboxylic acid consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and an ethyl group attached to one of the carbon atoms . The carboxylic acid group is attached to the fifth carbon in the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-1H-imidazole-5-carboxylic acid are not detailed in the literature, imidazoles in general are known to participate in a variety of chemical reactions . They can act as both nucleophiles and electrophiles, allowing them to take part in a wide range of organic reactions .

It is stored at normal temperatures and has a CAS Number of 71925-11-6 .

Scientific Research Applications

Organic Synthesis and Catalysis

Imidazole derivatives, including those with substitutions similar to "1-Ethyl-1H-imidazole-5-carboxylic acid," play a significant role in organic synthesis and catalysis. For instance, the synthesis of imidazoles is crucial for developing pharmaceuticals, agrochemicals, and materials science applications. A study by Banerjee et al. (2013) highlighted the ethylation of imidazole-4-acetate methyl ester, leading to products that could be converted to their potassium carboxylate salts, demonstrating the versatility of imidazole derivatives in synthetic chemistry (Banerjee et al., 2013).

Material Science

In material science, imidazole derivatives are explored for their potential in creating new materials with unique properties. For example, the construction of coordination polymers from imidazole-based multi-carboxylate ligands has been studied by Guo et al. (2013), showcasing the ability of these compounds to form complex structures with potential applications in catalysis, gas storage, and separation technologies (Guo et al., 2013).

Environmental Science

Furthermore, the presence of imidazole derivatives in the environment and their potential impact has been a subject of study. Teich et al. (2016) quantified imidazoles in ambient aerosol particles, indicating the relevance of these compounds in atmospheric chemistry and potential implications for air quality and human health (Teich et al., 2016).

Luminescence and Sensing Applications

Imidazole derivatives are also investigated for their luminescence properties and potential applications as sensors. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, demonstrating their application in luminescence sensing of benzaldehyde derivatives, highlighting the potential of imidazole compounds in sensing technologies and luminescent materials (Shi et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 is associated with it, which means it causes serious eye irritation .

Future Directions

Imidazoles are key components in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, research into the synthesis and applications of 1-Ethyl-1H-imidazole-5-carboxylic acid and related compounds is likely to continue in the future .

properties

IUPAC Name

3-ethylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-4-7-3-5(8)6(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDVIFCTZBKLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559159
Record name 1-Ethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-imidazole-5-carboxylic acid

CAS RN

71925-11-6
Record name 1-Ethyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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